molecular formula C13H26O B1629281 2,2,3,5,6,6-Hexamethylheptan-4-one CAS No. 25-97-8

2,2,3,5,6,6-Hexamethylheptan-4-one

Cat. No.: B1629281
CAS No.: 25-97-8
M. Wt: 198.34 g/mol
InChI Key: SWIXGNLWQQAPRF-UHFFFAOYSA-N
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Description

2,2,3,5,6,6-Hexamethylheptan-4-one is a highly branched aliphatic ketone of significant interest in advanced chemical research and development. Its structure, characterized by a ketone group at the fourth carbon and six methyl groups creating substantial steric hindrance, makes it a valuable compound for specialized applications. In synthetic chemistry, it serves as a key intermediate for constructing complex molecular architectures, where its steric bulk can be leveraged to influence reaction pathways and regioselectivity. The compound is also highly relevant in materials science for the development of novel organic frameworks and as a potential precursor for synthesizing specialized ligands and polymers. Researchers utilize this ketone to study the effects of steric encumbrance on reaction kinetics and mechanism, particularly in nucleophilic addition reactions to carbonyl groups. Furthermore, its defined branched structure lends itself to use as a standard or model compound in chromatographic and spectroscopic analysis. This product is intended for research and development purposes in a controlled laboratory setting. (Note: This product description is an inference based on similar compounds from search results .)

Properties

CAS No.

25-97-8

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

2,2,3,5,6,6-hexamethylheptan-4-one

InChI

InChI=1S/C13H26O/c1-9(12(3,4)5)11(14)10(2)13(6,7)8/h9-10H,1-8H3

InChI Key

SWIXGNLWQQAPRF-UHFFFAOYSA-N

SMILES

CC(C(=O)C(C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C(=O)C(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Branching and Steric Effects: The hexamethyl substitution in this compound creates significant steric hindrance, likely reducing reactivity in nucleophilic additions compared to less substituted analogs like 2,2,6,6-Tetramethyl-4-heptanone .

Chain Length and Physical Properties: Longer carbon chains (e.g., heptanone vs. pentanone) generally increase boiling points and reduce volatility. However, the hexamethyl variant’s extensive branching may counteract this trend by reducing intermolecular van der Waals forces .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,2,3,5,6,6-Hexamethylheptan-4-one experimentally?

  • Methodological Answer : Utilize spectroscopic techniques (NMR, IR, MS) to analyze bond environments and functional groups. Compare experimental data with computational predictions (e.g., DFT for bond angles/lengths) . Cross-validate using databases like SciFinder or Reaxys to check against known compounds; discrepancies in melting points or optical rotation should be resolved by repeating experiments under controlled conditions .

Q. What are common synthesis routes for branched ketones like this compound?

  • Methodological Answer : Design multi-step alkylation or Friedel-Crafts acylation protocols, ensuring steric hindrance from methyl groups is minimized. Monitor reaction progress via GC-MS to isolate intermediates. Optimize catalysts (e.g., Lewis acids) and solvents (non-polar for steric control). Key bond formation (e.g., C=O) should align with reported angles (e.g., 116.1° for C-N-C systems) .

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